N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-N-(2-ethyl-2H-tetraazol-5-yl)amine
Description
“N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-N-(2-ethyl-2H-tetraazol-5-yl)amine” is a synthetic organic compound that features a dichlorophenyl group, a furan ring, and a tetraazole moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Properties
CAS No. |
1092331-38-8 |
|---|---|
Molecular Formula |
C14H13Cl2N5O |
Molecular Weight |
338.2g/mol |
IUPAC Name |
N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-2-ethyltetrazol-5-amine |
InChI |
InChI=1S/C14H13Cl2N5O/c1-2-21-19-14(18-20-21)17-8-10-4-6-13(22-10)11-7-9(15)3-5-12(11)16/h3-7H,2,8H2,1H3,(H,17,19) |
InChI Key |
NRIVYQUOVBYCSY-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NCC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-N-(2-ethyl-2H-tetraazol-5-yl)amine” typically involves multi-step organic reactions. A common approach might include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the dichlorophenyl group: This step may involve electrophilic aromatic substitution or coupling reactions.
Attachment of the tetraazole moiety: The tetraazole group can be introduced via cycloaddition reactions involving azides and nitriles.
Final assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions, such as using a base or a catalyst.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the amine group.
Reduction: Reduction reactions could target the dichlorophenyl group or the tetraazole moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Materials Science:
Biology
Biological Activity: Investigation of its potential as an antimicrobial, antifungal, or anticancer agent.
Medicine
Drug Development: Exploration of its pharmacological properties for therapeutic use.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating biological pathways. The molecular targets could include proteins, nucleic acids, or cell membranes.
Comparison with Similar Compounds
Similar Compounds
- N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-N-(2-methyl-2H-tetraazol-5-yl)amine
- N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-N-(2-ethyl-2H-imidazol-5-yl)amine
Uniqueness
The unique combination of the dichlorophenyl, furan, and tetraazole groups in “N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-N-(2-ethyl-2H-tetraazol-5-yl)amine” may confer distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
